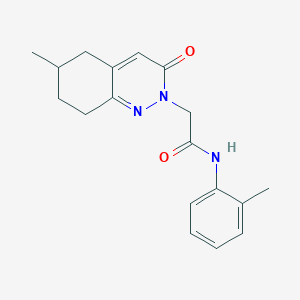

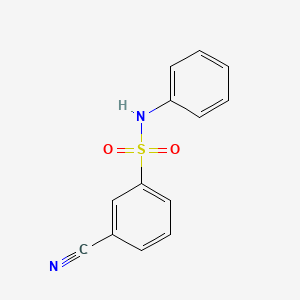

3-cyano-N-phenylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

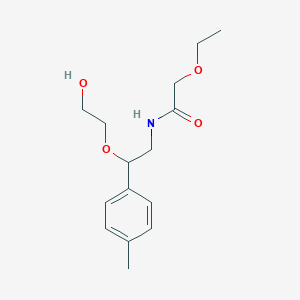

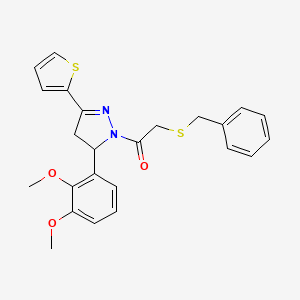

3-Cyano-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C13H10N2O2S . It has an average mass of 258.296 Da and a monoisotopic mass of 258.046295 Da .

Synthesis Analysis

The synthesis of 3-cyano-N-phenylbenzenesulfonamide and its derivatives has been a subject of research . A study describes the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study discusses the cyanation methods that have been reported in the vast arena of chemistry, which have made several building blocks accessible .Molecular Structure Analysis

The molecular structure of 3-cyano-N-phenylbenzenesulfonamide consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis of Benzonitriles

3-cyano-N-phenylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides, including the synthesis of pharmaceutical intermediates. This method accommodates various aryl bromides and heteroaryl bromides, providing good to excellent yields. Chemoselective monocyanation of dibromoarenes is also achievable (Anbarasan, Neumann, & Beller, 2011).

Rhodium-Catalyzed Cyanation

The compound is also used in Rhodium(III)-catalyzed cyanation reactions. For instance, it enables the cyanation of vinylic C-H bonds to synthesize alkenyl nitriles. Both acrylamides and ketoximes can be used in this C-H cyanation process, showcasing the versatility of 3-cyano-N-phenylbenzenesulfonamide as a cyanation reagent (Su, Gong, Xiao, & Fu, 2015).

Cyanation of C(sp(2))-H Bond of Alkenes

Efficient and selective rhodium-catalyzed cyanation of C-H bonds of alkenes has been achieved using 3-cyano-N-phenylbenzenesulfonamide. The method is compatible with various functional groups and enables the synthesis of diverse substituted acrylonitriles. It demonstrates the potential for synthesizing chlorpheniramine-based antagonists (Chaitanya & Anbarasan, 2015).

Applications in Structural and Material Science

Isostructural Crystals

The compound has been studied for its role in forming isostructural crystals with various substitutions, demonstrating the adaptability of the crystal-packing mode to different molecular shapes. This could have implications in material science and crystal engineering (Gelbrich, Threlfall, & Hursthouse, 2012).

Spectral and Structural Analysis

N-phenylbenzenesulfonamide, a related compound, has been extensively studied for its vibrational frequencies, geometric parameters, and stability using various spectroscopic and computational methods. Understanding these properties is crucial for applications in material science and molecular electronics (Govindarasu, Kavitha, & Sundaraganesan, 2014).

Safety and Hazards

特性

IUPAC Name |

3-cyano-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-5-4-8-13(9-11)18(16,17)15-12-6-2-1-3-7-12/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMLGUHTWJQVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chloro-6-fluorophenyl)-N-{2-[(fur-2-ylmethyl)thio]ethyl}-5-methylisoxazole-4-carboxamide](/img/structure/B2559524.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![4-[3-[Bis(2-methoxyethyl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2559539.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)

![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)